Tuxobertinib

概要

説明

Tuxobertinib, also known as BDTX-189, is an inhibitor of ERBB2 (HER2) and EGFR mutations . It is a small molecule drug that potentially inhibits tumor growth . It is being developed by Black Diamond Therapeutics, Inc .

Molecular Structure Analysis

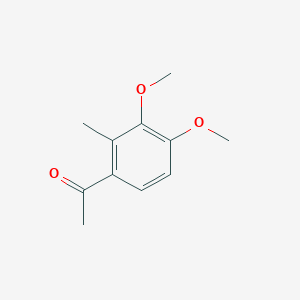

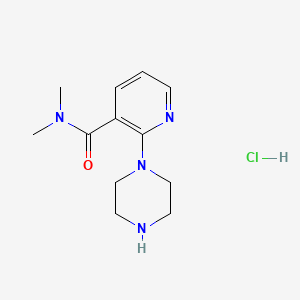

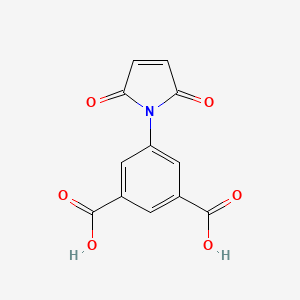

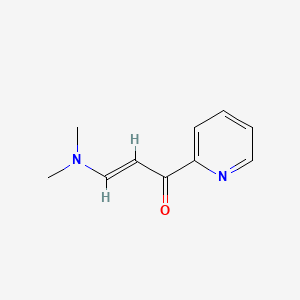

Tuxobertinib has a molecular formula of C29H29ClN6O4 . The InChIKey for Tuxobertinib is HIBPKFXWOPYJPZ-UHFFFAOYSA-N . More details about its structure can be found in the referenced links .Chemical Reactions Analysis

Tuxobertinib is an irreversible, orally active, ATP-competitive EGFR/HER2 inhibitor . It shows KDs of 0.2, 0.76, 13 and 1.2 nM for EGFR, HER2, BLK and RIPK2, respectively .Physical And Chemical Properties Analysis

Tuxobertinib has a molecular weight of 561.04 . Its IUPAC name is N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-(2-morpholinoethoxy)quinazolin-6-yl)acrylamide .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of Tuxobertinib, focusing on six unique fields:

Oncology: Targeted Cancer Therapy

Tuxobertinib, also known as BDTX-189, is primarily researched for its application in targeted cancer therapy. It is an irreversible, orally active, ATP-competitive inhibitor of EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2). These receptors are often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. By inhibiting these receptors, Tuxobertinib can potentially reduce tumor growth and proliferation .

Precision Medicine: Personalized Treatment Approaches

In the realm of precision medicine, Tuxobertinib is being developed to target specific oncogenic mutations in EGFR and HER2. This approach allows for personalized treatment plans based on the genetic profile of a patient’s tumor. The goal is to improve efficacy and reduce side effects by tailoring therapies to the unique genetic alterations present in each patient’s cancer .

Pharmacokinetics and Pharmacodynamics Studies

Research on Tuxobertinib includes extensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the optimal dosing regimens and understanding the drug’s behavior in the human body. Such research helps in predicting the drug’s efficacy and safety profile .

Combination Therapy Research

Tuxobertinib is also being explored in combination with other therapeutic agents to enhance its anti-cancer effects. Combination therapy can potentially overcome resistance mechanisms that tumors develop against single-agent treatments. Studies are ongoing to identify synergistic combinations that can improve patient outcomes .

Clinical Trials and Safety Assessments

Clinical trials are a significant aspect of Tuxobertinib research. These trials assess the safety, tolerability, and efficacy of the drug in patients with advanced solid tumors. Phase 1 and Phase 2 trials have been conducted to determine the recommended dose and to evaluate the antitumor activity of Tuxobertinib in patients with specific genetic mutations .

Mechanistic Studies: Understanding Drug Action

Mechanistic studies focus on understanding how Tuxobertinib interacts with its targets at the molecular level. These studies involve investigating the drug’s binding affinity, inhibition kinetics, and the downstream effects on cellular signaling pathways. Such research provides insights into the drug’s mechanism of action and helps in optimizing its therapeutic potential .

作用機序

Target of Action

Tuxobertinib, also known as BDTX-189, is an irreversible, orally active, ATP-competitive inhibitor that primarily targets the EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) . These receptors play a crucial role in the growth and repair of normal cells. In certain cancers, these genes can have oncogenic allosteric, activating mutations, leading to uncontrolled cell growth .

Mode of Action

Tuxobertinib interacts with its targets (EGFR and HER2) by binding to the tyrosine kinase, an enzyme of HER2, thereby reducing PI3-kinase and MAP-kinase signaling . This interaction blocks the activity of HER2, which helps to slow the growth and spread of cancer cells .

Biochemical Pathways

The primary biochemical pathways affected by Tuxobertinib involve the EGFR and HER2 signaling pathways . By inhibiting these pathways, Tuxobertinib disrupts the signaling that promotes cell growth and division, thereby slowing the progression of cancer .

Pharmacokinetics

It is known that tuxobertinib is orally active, suggesting good bioavailability .

Result of Action

The molecular and cellular effects of Tuxobertinib’s action primarily involve the inhibition of cell growth and division. By blocking the activity of EGFR and HER2, Tuxobertinib disrupts the signaling pathways that promote cell growth and division, thereby slowing the growth and spread of cancer cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29ClN6O4/c1-2-28(37)35-25-16-22-24(17-27(25)39-14-11-36-9-12-38-13-10-36)32-19-33-29(22)34-20-6-7-26(23(30)15-20)40-18-21-5-3-4-8-31-21/h2-8,15-17,19H,1,9-14,18H2,(H,35,37)(H,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBPKFXWOPYJPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCCN5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29ClN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tuxobertinib | |

CAS RN |

2414572-47-5 | |

| Record name | Tuxobertinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2414572475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tuxobertinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CE2107J4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。